2-[(6-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
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Overview
Description
2-({6-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a pyrazole moiety, which is often found in pharmaceuticals. The presence of dichlorophenyl and other functional groups adds to its chemical versatility and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole core through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde. The pyrazole moiety can be synthesized separately through the reaction of hydrazine with an appropriate diketone. These intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes due to its potential bioactivity.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({6-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzothiazole and pyrazole moieties can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA): A potential non-steroidal anti-inflammatory drug.
2-((2,6-Dimethylphenyl)amino)benzoic acid (HDMPA): An analog of 2-DCABA with similar properties.
Uniqueness
2-({6-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE is unique due to its combination of benzothiazole and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C27H21Cl2N5O2S2 |
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Molecular Weight |
582.5 g/mol |
IUPAC Name |
2-[[6-[(2,6-dichlorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C27H21Cl2N5O2S2/c1-16-25(26(36)34(33(16)2)18-7-4-3-5-8-18)32-24(35)15-37-27-31-22-12-11-17(13-23(22)38-27)30-14-19-20(28)9-6-10-21(19)29/h3-14H,15H2,1-2H3,(H,32,35) |
InChI Key |
KRILRFTUFSKSEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)N=CC5=C(C=CC=C5Cl)Cl |
Origin of Product |
United States |
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